molecular formula C13H18O B8777328 2-Methyl-3-(p-isopropylphenyl)propionaldehyde

2-Methyl-3-(p-isopropylphenyl)propionaldehyde

Cat. No.: B8777328
M. Wt: 190.28 g/mol
InChI Key: HQQPOVNESMNPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a clear, colorless to pale yellow liquid with a powerful fresh, green, floral, lily-of-the-valley-like odor . This compound is widely used in the fragrance industry due to its pleasant scent.

Preparation Methods

2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be synthesized through various methods. One common method involves the hydroformylation of 1,3-diisopropenylbenzene followed by subsequent hydrogenation . The hydroformylation reaction typically requires a rhodium catalyst and is conducted under high pressure and temperature conditions. Another method involves the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol using an iridium catalyst, which provides high enantioselectivity .

Chemical Reactions Analysis

2-Methyl-3-(p-isopropylphenyl)propionaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions are the corresponding carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

2-Methyl-3-(p-isopropylphenyl)propionaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(p-isopropylphenyl)propionaldehyde involves its interaction with olfactory receptors in the nasal cavity, which triggers a signal transduction pathway leading to the perception of its floral scent. The molecular targets include specific olfactory receptors that bind to the compound and initiate the signaling cascade.

Comparison with Similar Compounds

2-Methyl-3-(p-isopropylphenyl)propionaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting olfactory properties, making it highly valuable in the fragrance industry.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)butanal

InChI

InChI=1S/C13H18O/c1-10(2)12-4-6-13(7-5-12)11(3)8-9-14/h4-7,9-11H,8H2,1-3H3

InChI Key

HQQPOVNESMNPNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)CC=O

Origin of Product

United States

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